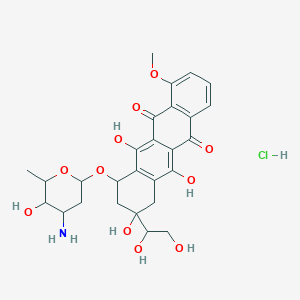
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions are generally mild and do not require the use of metal catalysts, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
2-Methylthio-4-aminopyrimidine: A compound with a similar substitution pattern but lacking the difluoromethyl group.
5-Difluoromethyl-2-thiopyrimidine: A compound with a similar difluoromethyl group but different substitution at the 2-position.
Uniqueness
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is unique due to the presence of both the difluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential for specific interactions with biological targets and its utility in various applications.
Propiedades
Fórmula molecular |
C6H7F2N3S |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3S/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11) |
Clave InChI |
MFNWLVJBAYHCRY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)








